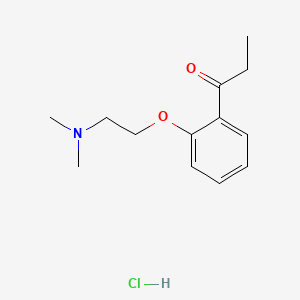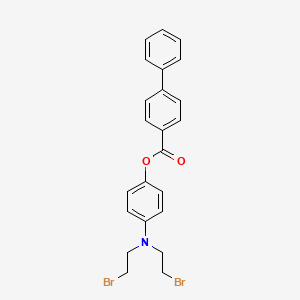
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenyl group substituted with bis(2-bromoethyl)amino and a phenylbenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-aminophenol with 2-bromoethanol to form p-(2-bromoethyl)amino phenol. This intermediate is then reacted with phenylbenzoic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or amino groups.
Substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified ester or amino groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate involves its interaction with specific molecular targets and pathways. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, or other cellular components. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death, depending on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
p-(Bis(2-bromoethyl)amino)phenol: Similar structure but lacks the phenylbenzoate ester group.
p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate: Similar structure with a chlorobenzoate ester group instead of phenylbenzoate.
Uniqueness
p-(Bis(2-bromoethyl)amino)phenyl p-phenylbenzoate is unique due to the presence of both bis(2-bromoethyl)amino and phenylbenzoate ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22953-45-3 |
|---|---|
Molecular Formula |
C23H21Br2NO2 |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 4-phenylbenzoate |
InChI |
InChI=1S/C23H21Br2NO2/c24-14-16-26(17-15-25)21-10-12-22(13-11-21)28-23(27)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-13H,14-17H2 |
InChI Key |
IUUDHOBDQKMUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




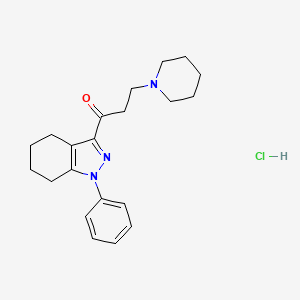
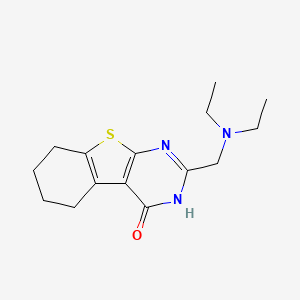
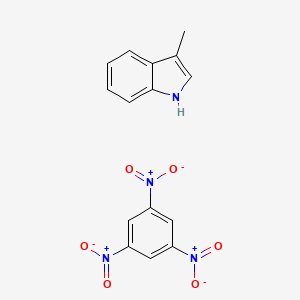

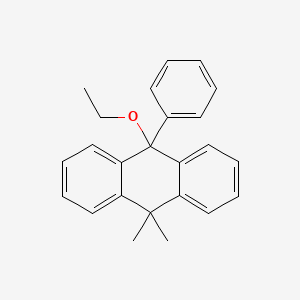
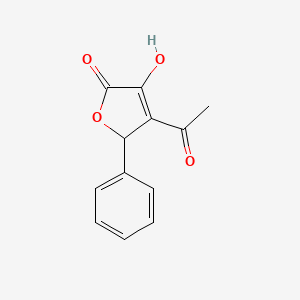
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)

![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
